a-Tosyl-(4-bromobenzyl) isocyanide
Overview
Description
a-Tosyl-(4-bromobenzyl) isocyanide is a chemical compound with the molecular formula C15H12BrNO2S. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The compound is characterized by the presence of a tosyl group, a bromobenzyl group, and an isocyanide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-Tosyl-(4-bromobenzyl) isocyanide typically involves the reaction of 4-bromobenzyl chloride with tosylmethyl isocyanide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
a-Tosyl-(4-bromobenzyl) isocyanide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The isocyanide group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
a-Tosyl-(4-bromobenzyl) isocyanide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of a-Tosyl-(4-bromobenzyl) isocyanide involves its interaction with various molecular targets and pathways. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows the compound to modify proteins, enzymes, and other cellular components, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Tosylmethyl isocyanide (TOSMIC): Similar in structure but lacks the bromobenzyl group.
Benzyl isocyanide: Lacks the tosyl and bromine substituents.
4-Bromobenzyl isocyanide: Lacks the tosyl group.
Uniqueness
a-Tosyl-(4-bromobenzyl) isocyanide is unique due to the presence of both the tosyl and bromobenzyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
1-[(4-bromophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMDZRMHSZRYRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Br)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378067 | |
Record name | 1-Bromo-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655254-61-8 | |
Record name | 1-Bromo-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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